Phosphonothreonine

説明

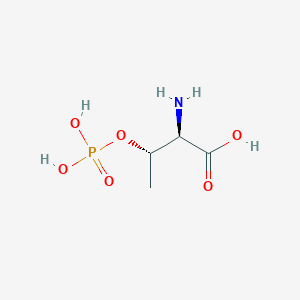

Phosphonothreonine is the phosphoric acid ester of threonine . It is used as an identifier in the analysis of peptides, proteins, and enzymes .

Synthesis Analysis

The biosynthesis of phosphothreonine involves a rapid approach for directly discovering aminoacyl-tRNA synthetase–tRNA pairs that selectively incorporate non-natural amino acids into proteins . This method uses parallel positive selections combined with deep sequencing and statistical analysis, enabling the direct, scalable discovery of aminoacyl-tRNA synthetase–tRNA pairs with mutually orthogonal substrate specificity . By combining a method to biosynthesize phosphothreonine in cells with this selection approach, a phosphothreonyl-tRNA synthetase–tRNA CUA pair is discovered, creating an entirely biosynthetic route to incorporating phosphothreonine in proteins .Molecular Structure Analysis

Phosphonothreonine has a molecular formula of C4H10NO6P . Its IUPAC name is (2R,3S)-2-amino-3-phosphonooxybutanoic acid . The InChI is InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m0/s1 .Chemical Reactions Analysis

The phosphorylation of threonine residues in proteins is a key post-translational modification that regulates diverse biological processes . The phosphorylation of threonine residues in proteins is a key post-translational modification that regulates diverse biological processes .Physical And Chemical Properties Analysis

Phosphonothreonine has a molecular weight of 199.10 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 7 . It has a Rotatable Bond Count of 4 . Its Exact Mass is 199.02457404 g/mol and its Monoisotopic Mass is 199.02457404 g/mol . Its Topological Polar Surface Area is 130 Ų .科学的研究の応用

Role in Biochemistry and Physiology

Phosphonothreonine is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond, which usually resists biochemical, thermal, and photochemical decomposition . It plays a significant role in the biochemistry and physiology of various organisms. Its involvement in the global phosphorus cycle and in oceanic methane production has been reviewed .

Use as a Biological Marker

Phosphonothreonine was once considered as a possible marker of the content of protozoa in sheep rumen . However, this application appeared to be misleading and is no longer widely used .

Antibacterial and Antifungal Activities

Numerous phosphonates and phosphonopeptides, including Phosphonothreonine, have shown promising antibacterial and antifungal activities . This has stimulated the development of studies on this class of compounds, especially on their metabolism and biochemistry .

Role in Protein Kinase C Theta Type

Phosphonothreonine has been found to interact with Protein kinase C theta type in humans . The exact mechanism of this interaction and its implications are still being studied .

Interaction with Aurora Kinase A

Another potential application of Phosphonothreonine is its interaction with Aurora kinase A in humans . This interaction could have significant implications in the field of cancer research .

Role in Mitogen-Activated Protein Kinase 1

Phosphonothreonine also interacts with Mitogen-activated protein kinase 1 in humans . This interaction could potentially be used in the development of new therapeutic strategies .

作用機序

Target of Action

Phosphonothreonine, the phosphoric acid ester of threonine, is used as an identifier in the analysis of peptides, proteins, and enzymes . It interacts with several targets, including:

These targets play crucial roles in various cellular processes, including cell cycle regulation, signal transduction, and protein synthesis .

Mode of Action

It is known to interact with its targets, potentially influencing their function and activity . For instance, it may inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules .

Biochemical Pathways

Phosphonates, in general, are involved in global phosphorus cycling and oceanic methane production . They also have promising antibacterial and antifungal activities .

Result of Action

Given its interaction with various targets, it is likely to influence a range of cellular processes, potentially leading to changes in cell function and behavior .

Action Environment

It’s worth noting that phosphonates, in general, are characterized by a stable carbon-to-phosphorus (c—p) bond, which usually resists biochemical, thermal, and photochemical decomposition . This suggests that phosphonothreonine may be relatively stable under a range of environmental conditions.

将来の方向性

The phosphorylation of threonine residues in proteins regulates diverse biological processes, and thousands of threonine phosphorylations have been identified . An understanding of how threonine phosphorylation regulates biological function will be accelerated by general methods to biosynthesize defined phosphoproteins . It will be interesting to investigate the scope of non-natural substrates that may be incorporated by future directed evolution of the SepRS v1.0 –tRNA v2.0 CUA pair .

特性

IUPAC Name |

(2R,3S)-2-amino-3-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRGIUJOYOXOQJ-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450442 | |

| Record name | PHOSPHONOTHREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonothreonine | |

CAS RN |

96193-69-0 | |

| Record name | PHOSPHONOTHREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

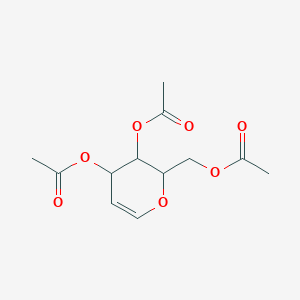

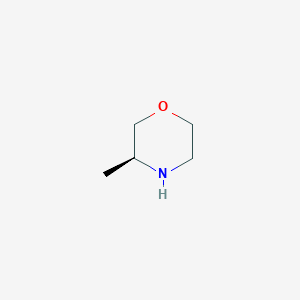

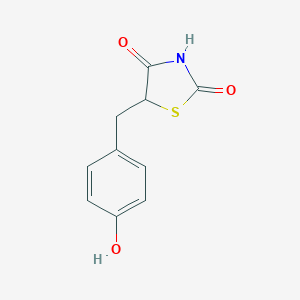

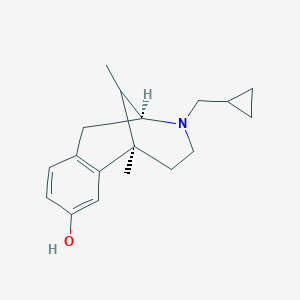

Feasible Synthetic Routes

Q & A

Q1: What is the significance of phosphonothreonine in the context of preterm infants?

A1: Research suggests that phosphonothreonine levels in serum differ significantly between preterm and full-term infants. [] This difference points to a potential role of phosphonothreonine in metabolic pathways crucial for early development. Further investigation into this difference could shed light on metabolic disorders and diseases prevalent in preterm infants.

Q2: How is phosphonothreonine implicated in cerebral ischemia-reperfusion injury?

A2: Metabolomic profiling studies reveal that O-phosphonothreonine is among the top five elevated metabolites in mice subjected to middle cerebral artery occlusion followed by reperfusion (MCAO/R) compared to the MCAO group alone. [] This suggests a potential link between phosphonothreonine and the metabolic response to reperfusion after cerebral ischemia. Further research is needed to understand the specific mechanisms involved.

Q3: Can phosphonothreonine be chemically modified to improve its properties for pharmaceutical applications?

A3: Yes, research indicates that phosphonothreonine can be chemically modified into phosphate derivatives, salts, and solvates. [] These modifications are reported to enhance water solubility, oral absorption, and potentially reduce nephrotoxicity. This highlights the potential for tailoring phosphonothreonine's properties for improved drug delivery and efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)

![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)